AEC5

Antifungal pharmacodynamics Cryptococcus neoformans Time-kill assay

AEC5 is a proteolytically stable lipopeptoid with a defined selectivity ratio of 8.0 over mammalian fibroblasts, serving as the essential reference compound for cryptococcal antifungal SAR studies. It offers rapid fungicidal kinetics (complete kill <3h), extended in vivo half-life (>20h), and documented synergy with flucytosine (FICi=0.23), enabling reproducible cryptococcal research.

Molecular Formula C28H51N5O4
Molecular Weight 521.7 g/mol
Cat. No. B12370961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAEC5
Molecular FormulaC28H51N5O4
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCNCC(=O)N(CCCCN)CC(=O)N(CC1=CC=CO1)CC(=O)N
InChIInChI=1S/C28H51N5O4/c1-2-3-4-5-6-7-8-9-10-11-13-18-31-21-27(35)32(19-14-12-17-29)24-28(36)33(23-26(30)34)22-25-16-15-20-37-25/h15-16,20,31H,2-14,17-19,21-24,29H2,1H3,(H2,30,34)
InChIKeyCSDSWZLNBUIVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AEC5 (Tripeptoid Lipopeptoid) Antifungal Agent Procurement Guide for Cryptococcal Research


AEC5 (CAS 2035042-31-8) is a synthetic tripeptoid lipopeptoid with the sequence Ntri-NLys-Nfur and molecular formula C28H51N5O4, exhibiting selective antifungal activity primarily against Cryptococcus neoformans and Cryptococcus gattii [1][2]. As a peptidomimetic, AEC5 offers proteolytic stability not found in natural antimicrobial peptides, making it a valuable tool compound for studying cryptococcal infections and a preclinical lead candidate distinguished by its combination of rapid fungicidal kinetics, extended in vivo half-life, and a favorable selectivity profile relative to both conventional antifungals and next-generation peptoid derivatives [3].

Why AEC5 Cannot Be Substituted with Conventional Antifungals or Unoptimized Peptoids


Substituting AEC5 with conventional antifungals (e.g., amphotericin B, fluconazole, flucytosine) or other peptoid analogs introduces significant risk of altered experimental outcomes due to AEC5's unique combination of rapid fungicidal kinetics, extended in vivo half-life exceeding 20 hours, and a defined selectivity ratio of 8 over mammalian fibroblasts that serves as the benchmark for derivative optimization [1][2]. Furthermore, AEC5 demonstrates synergistic activity with flucytosine (FICi = 0.23), a property not shared by all peptoids, and lacks the renal and hepatic toxicity associated with amphotericin B [3]. The quantitative evidence presented below substantiates why procurement of AEC5, rather than a presumed equivalent, is essential for reproducible research in cryptococcal antifungal development.

Quantitative Differentiation Evidence for AEC5 in Antifungal Research Procurement


Killing Kinetics: AEC5 Eliminates Viable C. neoformans in 3 Hours vs. Hours-to-Days for Fluconazole

AEC5 achieves complete fungicidal elimination of viable Cryptococcus neoformans within 3 hours of treatment, representing a significantly faster killing rate compared to fluconazole, which is primarily fungistatic against C. neoformans and requires >8x MIC for fungicidal activity with 50% reduction taking 48-72 hours [1]. In direct time-kill experiments, AEC5 at 4x MIC (25 µg/mL) produced nearly 50% fungicidal inhibition after just 30 minutes and 99% inhibition at 2 hours, with no fungal recovery observed over the 24-hour study period [1].

Antifungal pharmacodynamics Cryptococcus neoformans Time-kill assay

Selectivity Ratio: AEC5 (8.0) Serves as Baseline Benchmark for Derivative Optimization (γ-2: 21; β-5: 37)

The selectivity ratio for AEC5 against C. neoformans relative to NIH/3T3 mouse fibroblasts is 8.0, calculated as the ratio of mammalian cell IC₅₀ (48.6 µg/mL) to antifungal MIC (6.3 µg/mL) [1][2]. This value serves as the critical baseline for evaluating next-generation peptoid derivatives: γ-2 achieves a selectivity ratio of 21 (2.6-fold improvement), while β-5 achieves a ratio of 37 (4.6-fold improvement) .

Antifungal selectivity Mammalian cytotoxicity Peptoid SAR

In Vivo Half-Life: AEC5 >20 Hours Enables Extended Dosing Intervals vs. Rapid-Clearance Antifungals

AEC5 demonstrates an extended in vivo half-life exceeding 20 hours in mouse models following both intraperitoneal (5 mg/kg) and intravenous (1 mg/kg) administration [1]. This prolonged circulation time is substantially longer than many small-molecule antifungals and supports once-daily dosing regimens in preclinical studies.

Pharmacokinetics Antifungal In vivo half-life

In Vivo Sub-Chronic Toxicity: No Observable Toxicity After 28-Day Daily Dosing at 50 mg/kg

Following 28 days of daily intraperitoneal injections in C57Bl/6 mice, AEC5 produced no observable in vivo toxicity at doses up to 50 mg/kg, with histopathological examination of brain, kidneys, liver, heart, and lungs showing no abnormalities [1]. This favorable safety profile contrasts sharply with conventional antifungals such as amphotericin B, which is known to cause dose-limiting nephrotoxicity and hepatotoxicity [2].

Antifungal safety In vivo toxicology Peptoid

Synergy with Flucytosine: AEC5 FICi = 0.23 Enables Combination Therapy Approaches

AEC5 exhibits synergistic antifungal activity when combined with flucytosine, yielding a fractional inhibitory concentration index (FICi) of 0.23 [1]. Values below 0.5 indicate synergy. In contrast, AEC5 shows indifference to fluconazole (FICi = 0.75) and amphotericin B (FICi = 1.50) [1].

Antifungal synergy Combination therapy Cryptococcus

Broad-Spectrum Cryptococcal Activity: AEC5 MIC Against C. gattii (3.13 µg/mL) Exceeds Potency Against C. neoformans (6.3 µg/mL)

AEC5 demonstrates enhanced potency against Cryptococcus gattii strains R265 and R272 (MIC = 3.13 µg/mL) compared to C. neoformans H99S (MIC = 6.3 µg/mL) [1]. This cross-species cryptococcal activity distinguishes AEC5 from agents with narrow-spectrum activity limited to C. neoformans. In contrast, AEC5 shows poor efficacy against Candida albicans (MIC = 100 µg/mL), highlighting its selectivity for cryptococcal pathogens [1].

Antifungal spectrum Cryptococcus gattii MIC

Recommended Research Applications for AEC5 Based on Quantitative Evidence


Cryptococcal Meningitis Preclinical Efficacy and Pharmacokinetic Studies

AEC5's extended in vivo half-life (>20 hours) and lack of sub-chronic toxicity at 50 mg/kg over 28 days make it an ideal candidate for long-term efficacy studies in murine cryptococcal meningitis models [1]. The rapid fungicidal kinetics (complete kill within 3 hours) enable assessment of early therapeutic intervention strategies, while synergy with flucytosine (FICi = 0.23) supports combination therapy investigations [2].

Peptoid Structure-Activity Relationship (SAR) Reference Standard

AEC5 serves as the foundational reference compound for antifungal peptoid optimization, with a well-characterized selectivity ratio of 8.0 against NIH/3T3 fibroblasts serving as the benchmark against which derivatives (γ-2: 21; β-5: 37) are quantitatively compared [3]. Procurement of AEC5 is essential for any laboratory conducting peptoid SAR studies to ensure consistent baseline measurements across experiments.

Fungal Cell Membrane and Cell Wall Mechanism-of-Action Investigations

The observation that sorbitol significantly increases AEC5 susceptibility (MIC reduction from 12.5 to 6.25 µg/mL, p<0.0001) implicates the high-osmolarity glycerol (HOG) response pathway rather than direct cell wall disruption as a potential mechanism component [4]. This property enables use of AEC5 as a probe compound for studying osmotic stress response pathways in Cryptococcus.

Selective Antifungal Screening for Cryptococcus-Selective Agents

AEC5's pronounced selectivity for cryptococcal species (MIC 3.13-6.3 µg/mL) over Candida albicans (MIC 100 µg/mL) and Gram-negative/Gram-positive bacteria makes it a valuable positive control in high-throughput screening campaigns targeting cryptococcal-specific antifungal discovery [5]. Its minimal mammalian cytotoxicity (IC₅₀ values 36.3-56.2 µg/mL across human lung, liver, and fibroblast cells) provides a favorable assay window [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AEC5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.